(2-Cyclopropylpyridin-4-yl)methanol
Description
The compound "(2-Cyclopropylpyrimidin-4-yl)methanol" (CAS: 1240725-54-5) is a heterocyclic alcohol featuring a pyrimidine core substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.178 g/mol and an exact mass of 150.079 Da . The SMILES notation (OCc1ccnc(n1)C2CC2) and InChI key confirm its structural specificity, including the fused cyclopropane ring and the hydroxymethyl attachment. This compound is classified as a "pure" product under ambient storage conditions, indicating stability at room temperature .
Note: The user’s query refers to "(2-Cyclopropylpyridin-4-yl)methanol," but the provided evidence describes the pyrimidine analog. Pyridine (one nitrogen atom in the ring) and pyrimidine (two nitrogen atoms) are distinct heterocycles, leading to differences in electronic properties and reactivity. This article focuses on the documented pyrimidine derivative due to evidence constraints.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(2-cyclopropylpyridin-4-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-7-3-4-10-9(5-7)8-1-2-8/h3-5,8,11H,1-2,6H2 |
InChI Key |
SCDOGNXYKCWCBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of (2-cyclopropylpyrimidin-4-yl)methanol, comparisons are drawn to analogous pyrimidine and pyridine alcohols (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Predicted using XLogP3-AA (PubChem algorithm).
Key Observations:
Cyclopropyl vs. Methyl/Phenyl Substituents :
- The cyclopropyl group in the target compound enhances lipophilicity (predicted LogP = 0.89) compared to the methyl-substituted analog (LogP = 0.12). This suggests improved membrane permeability, a critical factor in drug design .
- However, phenyl substitution (LogP = 1.75) increases hydrophobicity, often reducing aqueous solubility.
Pyrimidine vs.
Stability: Unlike hygroscopic analogs (e.g., 2-methylpyrimidin-4-yl methanol), the cyclopropyl derivative’s stability at room temperature makes it preferable for storage and transport .
Research Findings and Limitations
- Synthetic Utility: The hydroxymethyl group in (2-cyclopropylpyrimidin-4-yl)methanol serves as a versatile handle for further derivatization, such as esterification or phosphorylation, common in pharmaceutical intermediates .
- Gaps in Data : Experimental data on solubility, melting point, or biological activity are absent in the provided evidence. Comparative studies with other cyclopropyl-substituted heterocycles (e.g., imidazoles or triazines) are needed.
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